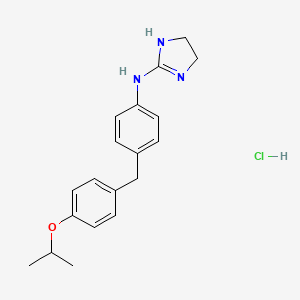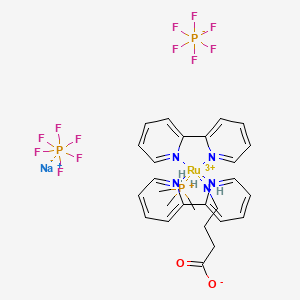![molecular formula C19H26Cl3N7 B1150263 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP 74514 dihydrochloride is a potent inhibitor of cyclin-dependent kinase 1 (CDK1)This compound has shown significant potential in reducing Akt phosphorylation and increasing mitochondrial damage in leukemia cells when used in combination with LY 294002 .
Preparation Methods
The synthesis of CGP 74514 dihydrochloride involves several steps, starting with the preparation of the core purine structure. The synthetic route typically includes:
Formation of the purine core: This involves the cyclization of appropriate precursors to form the purine ring.
Substitution reactions: Introduction of the 3-chlorophenyl and 2-aminocyclohexyl groups through substitution reactions.
Final purification: The compound is then purified to achieve a purity of ≥98% (HPLC) and converted to its dihydrochloride salt form.
Chemical Reactions Analysis
CGP 74514 dihydrochloride undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the purine ring, potentially altering its biological activity.
Substitution: Common reagents include halogenating agents for introducing the 3-chlorophenyl group.
Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
CGP 74514 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CDK1 and its effects on cell cycle regulation.
Biology: Investigated for its role in modulating cell signaling pathways, particularly those involving Akt phosphorylation.
Medicine: Explored as a potential therapeutic agent for treating leukemia and other cancers due to its ability to induce mitochondrial damage in cancer cells.
Industry: Utilized in the development of new CDK1 inhibitors and related compounds for pharmaceutical research.
Mechanism of Action
CGP 74514 dihydrochloride exerts its effects primarily by inhibiting CDK1, a key regulator of the cell cycle. By binding to the active site of CDK1, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The compound also reduces Akt phosphorylation, which is involved in cell survival pathways, thereby enhancing its cytotoxic effects .
Comparison with Similar Compounds
CGP 74514 dihydrochloride is unique among CDK1 inhibitors due to its high potency (IC50 = 25 nM) and selectivity. Similar compounds include:
Olomoucine: Another CDK1 inhibitor but with lower potency.
Roscovitine: A broad-spectrum CDK inhibitor with activity against multiple CDKs.
Flavopiridol: A pan-CDK inhibitor with clinical applications in cancer therapy.
CGP 74514 dihydrochloride stands out due to its specific inhibition of CDK1 and its ability to reduce Akt phosphorylation, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C19H26Cl3N7 |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C19H24ClN7.2ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);2*1H/t14-,15+;;/m0../s1 |
InChI Key |
YFAKNNUHXLCNLG-FZMMWMHASA-N |
SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl.Cl |
Isomeric SMILES |
CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl.Cl |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl.Cl |
Synonyms |
rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea](/img/structure/B1150199.png)
![disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate](/img/structure/B1150208.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B1150217.png)


